molecular formula C15H11ClN2O3 B2866503 (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide CAS No. 109567-63-7

(2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide

Cat. No.: B2866503
CAS No.: 109567-63-7
M. Wt: 302.71
InChI Key: VVNVULOSTOJUBS-BQYQJAHWSA-N
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Description

(2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide is an organic compound characterized by the presence of a chlorophenyl group and a nitrophenyl group attached to a prop-2-enamide backbone

Scientific Research Applications

(2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide typically involves the reaction of 3-chlorobenzaldehyde with 3-nitrobenzaldehyde in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to an amide formation reaction with an appropriate amine under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted chlorophenyl derivatives.

Mechanism of Action

The mechanism of action of (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-(3-bromophenyl)-3-(3-nitrophenyl)prop-2-enamide
  • (2E)-N-(3-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide
  • (2E)-N-(3-methylphenyl)-3-(3-nitrophenyl)prop-2-enamide

Uniqueness

(2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide is unique due to the presence of both a chlorophenyl and a nitrophenyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O3/c16-12-4-2-5-13(10-12)17-15(19)8-7-11-3-1-6-14(9-11)18(20)21/h1-10H,(H,17,19)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNVULOSTOJUBS-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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